molecular formula C28H24N2O7 B11815755 (S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No.: B11815755
M. Wt: 500.5 g/mol
InChI Key: SUAHYEFZOWZLGS-DEOSSOPVSA-N
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Description

(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino group with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired peptide sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and large-scale purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

    Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Deprotection: Free amino group.

    Coupling: Peptide chains.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is widely used in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Similar to Fmoc-protected amino acids but use a different protecting group.

    Cbz (Carbobenzyloxy) Protected Amino Acids: Another type of protecting group used in peptide synthesis.

Uniqueness

(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is unique due to its use of the Fmoc group, which is easily removed under mild conditions, making it highly suitable for automated peptide synthesis.

Properties

Molecular Formula

C28H24N2O7

Molecular Weight

500.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C28H24N2O7/c31-18-11-9-17(10-12-18)15-24(27(34)37-30-25(32)13-14-26(30)33)29-28(35)36-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24,31H,13-16H2,(H,29,35)/t24-/m0/s1

InChI Key

SUAHYEFZOWZLGS-DEOSSOPVSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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